

# Enlimomab: A Technical Guide to the Core Mechanism of Action

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Compound of Interest		
Compound Name:	Enlimomab	
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### **Abstract**

Enlimomab (also known as BIRR-1 or R6.5) is a murine IgG2a monoclonal antibody targeting the human Intercellular Adhesion Molecule-1 (ICAM-1/CD54).[1][2] Initially developed as an anti-inflammatory agent, its primary mechanism of action was intended to be the blockade of leukocyte adhesion to the vascular endothelium, a critical step in inflammatory responses.[1][3] Enlimomab binds to the second extracellular domain of ICAM-1, thereby sterically hindering its interaction with β2 integrins on leukocytes, such as LFA-1 and Mac-1.[3][4] Despite promising preclinical data, large-scale clinical trials in ischemic stroke and renal transplantation failed to demonstrate efficacy and, in the case of stroke, resulted in worse patient outcomes.[5][6][7] Subsequent research revealed a critical, unintended mechanism of action: the Fc portion of the murine IgG2a antibody activates neutrophils and the complement system, leading to a paradoxical pro-inflammatory state.[5][8] This guide provides a detailed technical overview of both the intended and unintended mechanisms of action of enlimomab, summarizing key clinical data, experimental methodologies, and the underlying signaling pathways.

# Intended Mechanism of Action: Blockade of Leukocyte Adhesion

The therapeutic rationale for **enlimomab** was based on inhibiting the leukocyte adhesion cascade, a fundamental process in inflammation-mediated tissue injury.

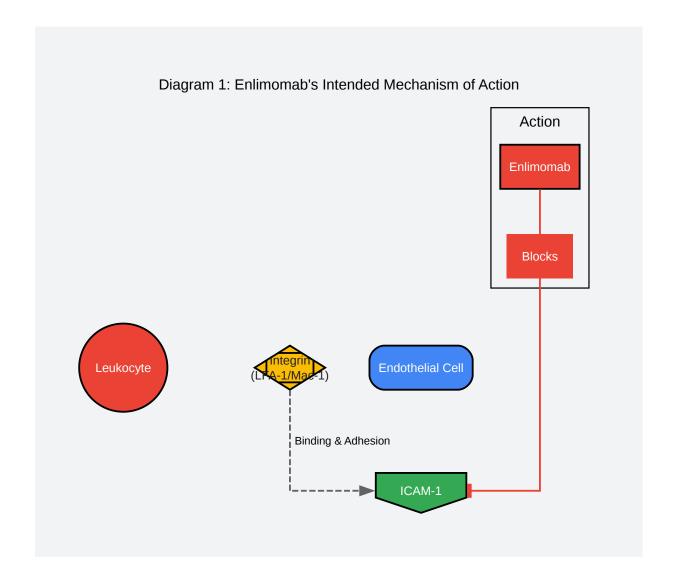
## Foundational & Exploratory



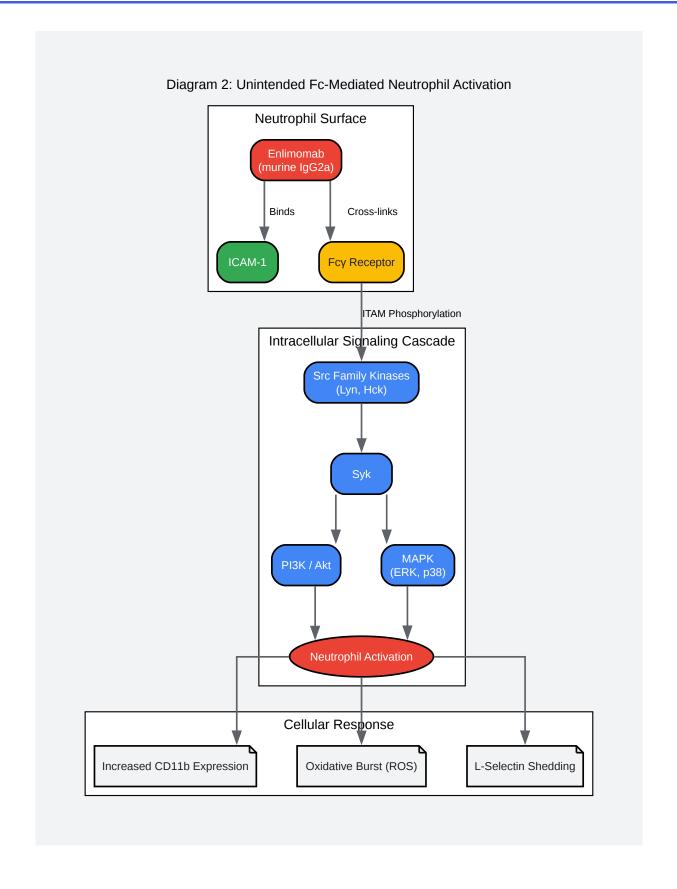


- Target: Human Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein of the immunoglobulin superfamily.[1] ICAM-1 is expressed on various cells, including vascular endothelial cells, and its expression is significantly upregulated by pro-inflammatory cytokines like TNF-α and IL-1.[1][3]
- Molecular Interaction: Leukocytes, such as neutrophils and T-cells, express β2 integrins on their surface, primarily LFA-1 (CD11a/CD18) and Mac-1 (CD11b/CD18).[1] During inflammation, these integrins bind to ICAM-1 on the activated endothelium, leading to firm adhesion and subsequent transmigration of the leukocytes into the tissue.[1][3]
- Inhibitory Action: **Enlimomab** was designed to act as a competitive antagonist by binding to ICAM-1 on endothelial cells, thereby physically obstructing the binding site for leukocyte integrins.[3] This blockade was expected to reduce the influx of inflammatory cells to sites of injury, such as an ischemic brain region or a transplanted organ, and consequently limit the secondary tissue damage caused by these cells.[1][7]

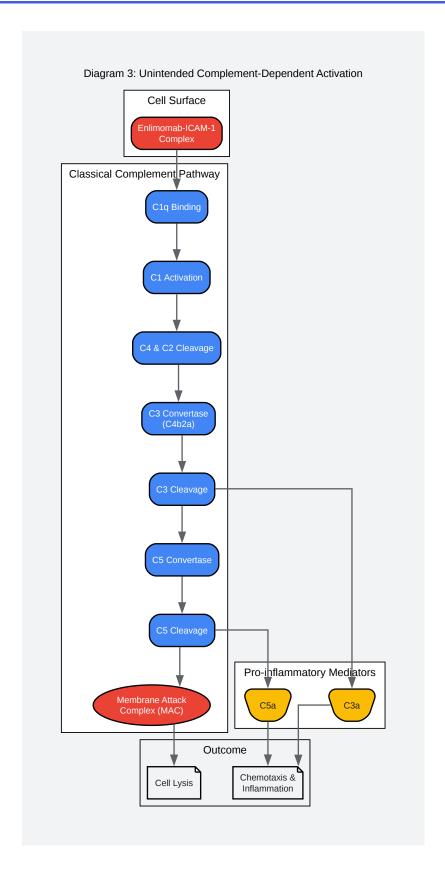




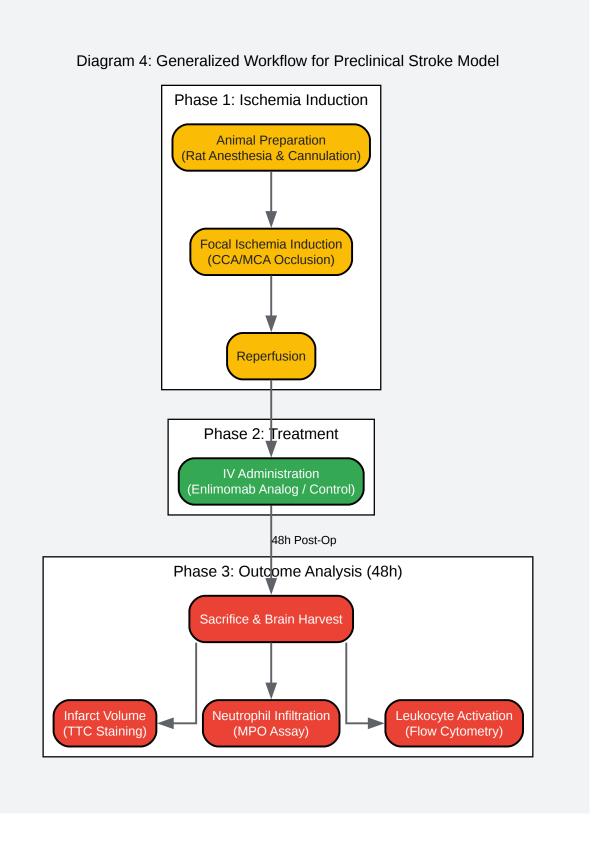












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